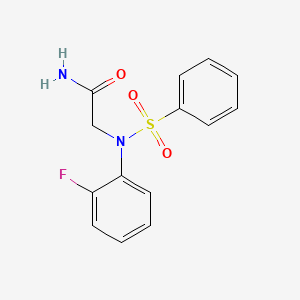![molecular formula C17H15ClN2O4 B5713738 1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine, commonly known as CN2097, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CN2097 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CN2097 has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Additionally, CN2097 has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
CN2097 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, CN2097 has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell proliferation. In normal cells, CN2097 has been shown to have minimal effects on cell viability and proliferation. Additionally, CN2097 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CN2097 is its versatility, as it can be used in various fields and applications. Additionally, CN2097 is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of CN2097 is its limited solubility in aqueous solutions, which may affect its bioavailability and experimental reproducibility.
Orientations Futures
There are many future directions for the study of CN2097, including the development of novel drugs based on its structure, the investigation of its potential applications in material science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CN2097 in vivo, as well as its potential for clinical use.
Méthodes De Synthèse
CN2097 can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 4-(pyrrolidin-1-yl)benzoic acid. The resulting intermediate is then reacted with thionyl chloride to form the final product, CN2097.
Applications De Recherche Scientifique
CN2097 has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, CN2097 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In drug development, CN2097 has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In material science, CN2097 has been used as a building block for the synthesis of functional materials with unique properties.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-15-11-13(20(22)23)5-8-16(15)24-14-6-3-12(4-7-14)17(21)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGYPULMSTZNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenoxy)benzoyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)